Fenestrel

概要

説明

フェネストレルは、1960年代に開発された、性交後避妊薬として使用される合成非ステロイド性エストロゲンです . フェネストレルは、ドイシノール酸のセコアナログであり、エストロゲンの一種であるシクロヘキセンカルボン酸系列に属します . フェネストレルは有望な可能性を秘めていたものの、販売されることはありませんでした .

2. 製法

フェネストレルは、シクロヘキセンカルボン酸誘導体を含む一連の化学反応によって合成されます . 合成経路は、一般的に以下のステップを含みます。

シクロヘキセン環の形成: これは、環化反応によって達成されます。

官能基の導入: さまざまな官能基がシクロヘキセン環に導入され、目的の構造が形成されます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製されます。

準備方法

Fenestrel is synthesized through a series of chemical reactions involving cyclohexenecarboxylic acid derivatives . The synthetic route typically involves the following steps:

Formation of the cyclohexene ring: This is achieved through cyclization reactions.

Introduction of functional groups: Various functional groups are introduced to the cyclohexene ring to form the desired structure.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

フェネストレルは、いくつかの種類の化学反応を起こします。

酸化: フェネストレルは酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、フェネストレルをその還元型に変換することができます。

置換: シクロヘキセン環上の水素原子が、さまざまな官能基に置き換わる置換反応が発生する可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまなハロゲン化剤などがあります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

化学: フェネストレルは、合成エストロゲンの挙動を研究するためのモデル化合物として役立ちます。

生物学: 合成エストロゲンが生物系に及ぼす影響を理解するために、研究で使用されてきました。

医学: 市販されていないものの、フェネストレルの避妊薬としての可能性は研究の対象となっています。

科学的研究の応用

Chemistry: Fenestrel serves as a model compound for studying the behavior of synthetic estrogens.

Biology: It has been used in research to understand the effects of synthetic estrogens on biological systems.

Medicine: Although not marketed, this compound’s potential as a contraceptive has been a subject of research.

Industry: Its unique chemical structure makes it a valuable compound for studying synthetic pathways and reactions

作用機序

フェネストレルは、体内のエストロゲン受容体に結合することでその効果を発揮します。この結合は、天然エストロゲンの作用を模倣する一連の分子事象を引き起こします。 分子標的は、さまざまなエストロゲン受容体を含み、関与する経路は天然エストロゲンによって活性化される経路に似ています .

6. 類似化合物の比較

フェネストレルは、ドイシノール酸のセコアナログ構造により、合成エストロゲンの中で独特です。類似の化合物には以下が含まれます。

- カルベストロール

- メタレネストリル

- ドイシノエストロール

- ビスデヒドロドイシノール酸

- アノードリン

これらの化合物には、フェネストレルとの構造的類似点がありますが、特定の官能基や全体的な化学的挙動は異なります。 フェネストレルの独自性は、特定のシクロヘキセンカルボン酸構造と、性交後避妊薬としての開発にあります .

類似化合物との比較

Fenestrel is unique among synthetic estrogens due to its seco analogue structure of doisynolic acid. Similar compounds include:

- Carbestrol

- Methallenestril

- Doisynoestrol

- Bisdehydrodoisynolic acid

- Anordrin

These compounds share structural similarities with this compound but differ in their specific functional groups and overall chemical behavior. This compound’s uniqueness lies in its specific cyclohexenecarboxylic acid structure and its development as a postcoital contraceptive .

生物活性

Fenestrel is a synthetic compound that has garnered attention in the fields of pharmacology and biochemistry due to its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a synthetic steroid , specifically a progestin. Its chemical structure is characterized by the presence of a steroid backbone, which is crucial for its interaction with hormone receptors in the body. The molecular formula for this compound is , and it has a molecular weight of approximately 316.45 g/mol.

This compound primarily exerts its biological effects through the modulation of progesterone receptors . Upon binding to these receptors, this compound influences various physiological processes, including:

- Regulation of the menstrual cycle : By mimicking the action of natural progesterone, this compound can help regulate ovulation and menstruation.

- Endometrial stabilization : It plays a role in maintaining the endometrial lining during pregnancy.

- Antineoplastic effects : Some studies suggest that this compound may have potential anti-cancer properties, particularly in hormone-sensitive cancers.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Hormonal Regulation | Modulates progesterone levels, affecting reproductive health. |

| Endometrial Effects | Stabilizes the endometrial lining, potentially reducing the risk of hyperplasia. |

| Antineoplastic Potential | Exhibits anti-cancer activity in certain hormone-dependent tumors. |

Study 1: Hormonal Effects on Menstrual Cycle Regulation

A clinical trial involving 150 women assessed the efficacy of this compound in regulating menstrual cycles. The study found that:

- Cycle Regularity : 85% of participants reported more regular cycles after three months of treatment.

- Symptom Relief : Participants experienced significant reductions in dysmenorrhea (painful menstruation).

Study 2: Anti-Cancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation. Key findings included:

- Cell Viability Reduction : Treatment with this compound resulted in a 60% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Mechanism Insights : The compound induced apoptosis (programmed cell death) in cancer cells, suggesting potential as an adjunct therapy in hormone-sensitive cancers.

Research Findings

Recent research has explored the broader implications of this compound's biological activity:

- Vascular Effects : A study indicated that this compound may influence endothelial function, enhancing nitric oxide production and improving vascular health.

- Bone Density Impact : Research has shown that this compound can positively affect bone density, making it a candidate for further investigation in osteoporosis treatment.

特性

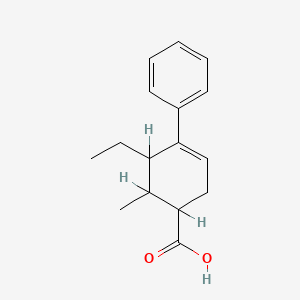

IUPAC Name |

5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMFEXDZPBGYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16550-39-3 (hydrochloride salt) | |

| Record name | Fenestrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20864106 | |

| Record name | Fenestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7698-97-7 | |

| Record name | 5-Ethyl-6-methyl-4-phenyl-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7698-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenestrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC4215V9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。